molecular formula C6H3BrF2 B1265499 4-Bromo-1,2-difluorobenzene CAS No. 348-61-8

4-Bromo-1,2-difluorobenzene

Cat. No. B1265499
CAS RN: 348-61-8
M. Wt: 192.99 g/mol
InChI Key: YMQPKONILWWJQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated aromatic compounds, such as 4-Bromo-1,2-difluorobenzene, typically involves halogenation reactions. He-ping (2005) described a high-yield and low-cost method for synthesizing a related compound, 1-bromo-2,4-difluorobenzene, via the Schiemann reaction and bromination, achieving a purity of over 98% (He-ping, 2005). This method's high yield and purity underscore the efficiency of halogenation techniques in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of halogenated benzenes, including 4-Bromo-1,2-difluorobenzene, is characterized by the electron-withdrawing effects of the halogens, which influence the electronic distribution within the molecule. Schei et al. (1984) investigated the molecular structure of a similar compound, 1,2,4,5-tetrafluorobenzene, using electron diffraction and ab initio calculations, revealing slight deviations from D6h symmetry due to the influence of the halogen atoms (Schei, Almenningen, & Almlöf, 1984).

Chemical Reactions and Properties

4-Bromo-1,2-difluorobenzene participates in various chemical reactions, leveraging the reactivity of the bromine atom and the influence of the fluorine atoms on the aromatic ring's reactivity. For instance, Horio et al. (1996) studied the electrochemical fluorination of halobenzenes, highlighting the complex reaction mechanisms and the formation of various halogenated compounds, including difluorobenzenes (Horio, Momota, Kato, Morita, & Matsuda, 1996).

Scientific Research Applications

Synthesis of Derivatives

4-Bromo-1,2-difluorobenzene serves as a precursor in various organic transformations. One significant application is in the synthesis of different derivatives, such as 1,2-Dibromobenzenes, through processes like regioselective bromination and ortho-metalation. These derivatives are crucial in further chemical syntheses, including the preparation of 1,2-dibromo-4-iodobenzene and 2,3-di-bromo-1,4-diiodobenzene, which are valuable intermediates in organic chemistry (Diemer, Leroux, & Colobert, 2011).

Economical Synthesis Methods

Researchers have explored cost-effective methods for synthesizing compounds like 1-bromo-2,4-difluorobenzene from m-phenylene diamine. These methods aim to achieve high yield and purity, highlighting the importance of economical synthesis in industrial and pharmaceutical applications (He-ping, 2005).

Organometallic Chemistry

In organometallic chemistry, 4-Bromo-1,2-difluorobenzene is used to demonstrate the effectiveness of modern methods. For example, it has been converted into various benzoic acids through processes like direct metalation and carboxylation. This showcases its versatility in creating compounds with potential applications in material science and pharmaceuticals (Schlosser & Heiss, 2003).

Photodissociation Studies

The compound's role in photodissociation studies is also significant. Researchers have investigated the C–Br photo-fragmentation of bromo-difluorobenzene derivatives using ab initio methods. These studies provide insights into the molecular dynamics and reaction mechanisms under ultraviolet light, which are critical in understanding photochemical processes (Borg, 2007).

Safety And Hazards

4-Bromo-1,2-difluorobenzene is considered hazardous. It is classified as having acute toxicity (oral and inhalation), being a skin irritant, causing serious eye damage/eye irritation, and having specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

properties

IUPAC Name

4-bromo-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2/c7-4-1-2-5(8)6(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQPKONILWWJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188338
Record name 4-Bromo-1,2-difluorobenzene
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Molecular Weight

192.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1,2-difluorobenzene

CAS RN

348-61-8
Record name 1-Bromo-3,4-difluorobenzene
Source CAS Common Chemistry
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Record name 4-Bromo-1,2-difluorobenzene
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Record name 348-61-8
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Record name 4-Bromo-1,2-difluorobenzene
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Record name 4-bromo-1,2-difluorobenzene
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Record name 3,4-Difluorobromobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
K Araki, T Katagiri, M Inoue - Journal of Fluorine Chemistry, 2014 - Elsevier
A facile synthesis of 1,7,8-trifluoro-2-naphthol, an important synthetic intermediate for liquid crystal compounds with a 1,7,8-trifluoronaphthalene structure, was developed starting from 4-…
Number of citations: 13 www.sciencedirect.com
J Koerts, MMC Velraeds, AEMF Soffers… - Chemical research in …, 1997 - ACS Publications
In a previous study, the in vivo cytochrome P450-catalyzed regioselectivity of aromatic ring hydroxylation for a series of (poly)fluorobenzenes could be quantitatively predicted by the …
Number of citations: 18 pubs.acs.org
C Liu, X Rao, Y Zhang, X Li, J Qiu… - European Journal of …, 2013 - Wiley Online Library
An aerobic, ligand‐free Suzuki reaction catalyzed by Pd/C in aqueous media has been developed. This method is a very simple, efficient and mild protocol for the cross‐coupling of aryl …
J Lee, JH Choi, S Shin, JN Heo, HJ Lim - Synthesis, 2015 - thieme-connect.com
Indole-carboxylates are N-arylated with 2-bromopyridines using stoichiometric copper(II) oxide/potassium carbonate to give various N-(2-pyridyl)-substituted indole-2-carboxylates and …
Number of citations: 4 www.thieme-connect.com
XH Li, M Baar, S Blechert, M Antonietti - Scientific Reports, 2013 - nature.com
The Suzuki coupling reaction is one of the most practiced classes of catalytic CC bond formation. The development of new means of activating molecules and bonds over old catalysts …
Number of citations: 182 www.nature.com
N Liu, C Liu, Z Jin - Journal of Organometallic Chemistry, 2011 - Elsevier
Fluorinated compounds have attracted considerable attention in pharmaceuticals, agrochemicals and material science due to their unique physical properties. This paper reports an …
Number of citations: 48 www.sciencedirect.com
G Huang, C Yang, Z Xu, H Wu, J Li, M Zeller… - Chemistry of …, 2009 - ACS Publications
The large tetrapod tetrakis[(4-methylthiophenyl)ethynyl]silane was crystallized with AgBF 4 to form a diamondoid network based on the Ag(I)−thioether interaction. A 4-fold …
Number of citations: 49 pubs.acs.org
J Dziaduszek, R Dąbrowski, S Urban, K Garbat… - Liquid …, 2017 - Taylor & Francis
Full article: Selected fluorosubstituted phenyltolanes with a terminal group: NCS, CN, F, OCF3 and their mesogenic and dielectric properties and use for the formulation of high …
Number of citations: 29 www.tandfonline.com
X Li, J Zhang, F Wei, X Liu, Z Liu, Z Bian, C Huang - CrystEngComm, 2016 - pubs.rsc.org
Three new bisphosphine ligands, 4-phenyl-1,2-bis(diphenylphosphino)benzene (Ph-dppb), 4-pyrrolyl-1,2-bis(diphenylphosphino)benzene (Pr-dppb), and 4,5-dimethoxyl-1,2-bis(…
Number of citations: 9 pubs.rsc.org
V Mdluli, S Diluzio, J Lewis, JF Kowalewski… - ACS …, 2020 - ACS Publications
A high-throughput optical screening method for the photocatalytic activity of a structurally diverse library of 1152 cationic iridium(III) complexes ([Ir(C^N) 2 (N^N)] + ), corresponding to all …
Number of citations: 30 pubs.acs.org

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